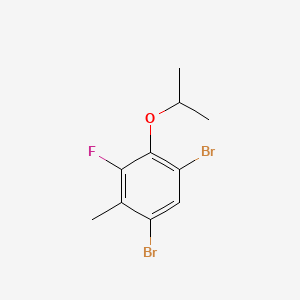![molecular formula C14H10ClFO B14029049 3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H10ClFO. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of chloro, fluoro, and methyl substituents on the biphenyl structure, along with an aldehyde functional group, makes this compound unique and versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps, including halogenation, Friedel-Crafts acylation, and formylation reactions. One common synthetic route is as follows:
Friedel-Crafts Acylation: The methyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in scaling up the synthesis for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carboxylic acid
Reduction: 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-methanol
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of electron-withdrawing groups (chloro and fluoro) and the aldehyde functional group can influence its reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3’-Chloro-4’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl group, which may affect its reactivity and applications.
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde: Lacks the chloro substituent, which may influence its chemical properties and biological activity.
3’-Chloro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde:
Uniqueness
The combination of chloro, fluoro, and methyl substituents, along with the aldehyde functional group, makes 3’-Chloro-4’-fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde unique
Propiedades
Fórmula molecular |
C14H10ClFO |
|---|---|
Peso molecular |
248.68 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-10(8-17)2-4-12(9)11-3-5-14(16)13(15)7-11/h2-8H,1H3 |
Clave InChI |
BJCGPVBDYNSCFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[[(2S)-5-amino-2-[[(5S,8S)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid](/img/structure/B14028980.png)

![(R)-4-(6-Benzyl-2,6-diazaspiro[3.4]octan-2-yl)-N-(2-methoxyethyl)-N,5-dimethylhexan-1-amine](/img/structure/B14028989.png)

![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)








